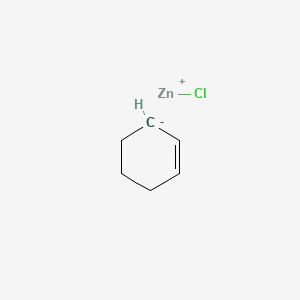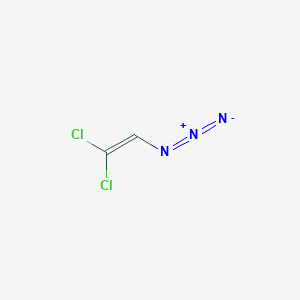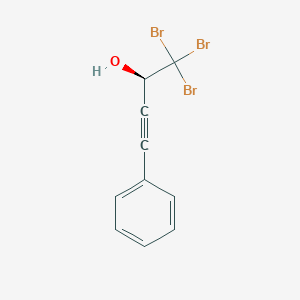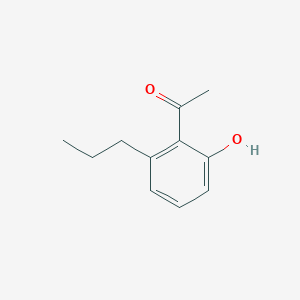![molecular formula C26H18Cl2N2 B12526780 Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- CAS No. 676254-13-0](/img/structure/B12526780.png)
Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two benzenamine groups connected through a 1,2-ethanediylidene bridge, with each benzenamine group substituted by a 3-chlorophenyl group. The molecular structure of this compound imparts unique chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- typically involves the condensation of 3-chlorobenzaldehyde with benzenamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ethanediylidene bridge. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis[2-chloro-]: Similar in structure but with a methylene bridge instead of an ethanediylidene bridge.
Benzenamine, N,N-bis(2-chloroethyl)-4-[[(3-chlorophenyl)imino]methyl]-: Contains similar chlorophenyl groups but with different substituents and linkages.
Uniqueness
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- is unique due to its specific ethanediylidene bridge and the presence of two 3-chlorophenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
676254-13-0 |
|---|---|
Molecular Formula |
C26H18Cl2N2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1,2-bis(3-chlorophenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-21-11-7-9-19(17-21)25(29-23-13-3-1-4-14-23)26(20-10-8-12-22(28)18-20)30-24-15-5-2-6-16-24/h1-18H |
InChI Key |
IHTPFENEFUQEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)C(=NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)

![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)

boranyl](/img/structure/B12526724.png)

![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)



![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
